molecular formula C9H8FNO B8765293 2-Fluoro-4-(1-hydroxyethyl)benzonitrile CAS No. 440105-59-9

2-Fluoro-4-(1-hydroxyethyl)benzonitrile

Cat. No. B8765293
Key on ui cas rn: 440105-59-9
M. Wt: 165.16 g/mol
InChI Key: RPLAOBQEYAQRNN-UHFFFAOYSA-N
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Patent
US06441017B1

Procedure details

To a solution of 4-cyano-3-fluorobenzaldehyde, as described above in Step B, (250 mg, 1.68 mmol) in THF, under argon, at −78° C. was added MeMgBr dropwise (0.59 mL of a 3.0 M solution in Et2O, 1.77 mmol). The reaction mixture was stirred at −78° C. for 1 hour, then quenched with saturated aqueous NH4Cl, allowed to warm to ambient temperature, and extracted with CH2Cl2 (2×40 mL). The combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo. The residue was purified by silica gel chromatography, eluting with a gradient of hexane—20% to 40% EtOAc, to yield the titled product as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[CH:5][C:4]=1[F:11])#[N:2].[CH3:12][Mg+].[Br-]>C1COCC1.CCOCC>[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]([OH:8])[CH3:12])=[CH:5][C:4]=1[F:11])#[N:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=C(C=C(C=O)C=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg+].[Br-]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous NH4Cl
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of hexane—20% to 40% EtOAc

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C1=C(C=C(C=C1)C(C)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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